N'-benzylidene-4-nitrobenzohydrazide
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Overview
Description
N’-benzylidene-4-nitrobenzohydrazide is an organic compound with the molecular formula C14H11N3O3. It belongs to the class of acylhydrazones, which are condensation products of hydrazides with aldehydes and ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-benzylidene-4-nitrobenzohydrazide can be synthesized through the condensation reaction between 4-nitrobenzohydrazide and benzaldehyde. The reaction typically takes place in a methanol solvent under reflux conditions for several hours . The general reaction scheme is as follows:
4-nitrobenzohydrazide+benzaldehyde→N’-benzylidene-4-nitrobenzohydrazide
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-benzylidene-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: The major product is N’-benzylidene-4-aminobenzohydrazide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-benzylidene-4-nitrobenzohydrazide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzylidene group can also interact with proteins and enzymes, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
N’-benzylidene-4-nitrobenzohydrazide can be compared with other acylhydrazones, such as:
N’-benzylidene-4-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group.
N’-benzylidene-4-methoxybenzohydrazide: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in N’-benzylidene-4-nitrobenzohydrazide imparts unique chemical and biological properties, such as its potential for reduction reactions and its cytotoxic effects in biological systems.
Properties
CAS No. |
7462-01-3 |
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Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O3/c18-14(12-6-8-13(9-7-12)17(19)20)16-15-10-11-4-2-1-3-5-11/h1-10H,(H,16,18)/b15-10+ |
InChI Key |
IXZPFOAOCXACKD-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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